4-Methyl-5-methylidenepyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-methylidenepyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-methylidenepyrimidine-2-thione can be achieved through various cyclization processes. The most common methods include [3+3], [4+2], and [5+1] cyclization reactions. These methods involve the reaction of appropriate precursors under specific conditions to form the desired pyrimidine ring with an exocyclic sulfur atom .
Industrial Production Methods
Industrial production of this compound typically involves the use of sulfur-containing reagents and 2-halo derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-methylidenepyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent and phosphorus pentasulfide for thionation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidine derivatives. These products have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
4-Methyl-5-methylidenepyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-methylidenepyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
4-Methyl-5-methylidenepyrimidine-2-thione can be compared with other pyrimidine derivatives, such as:
2-Methyl-5-methylidenepyrimidin-4-imine: This compound has similar structural features but differs in its biological activity and chemical reactivity.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a fused thiazole ring and exhibit different pharmacological properties.
Pyrimidinone systems: These compounds have a carbonyl group instead of a thione group and show different reactivity and biological activities.
The uniqueness of this compound lies in its exocyclic sulfur atom, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C6H6N2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4-methyl-5-methylidenepyrimidine-2-thione |
InChI |
InChI=1S/C6H6N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1H2,2H3 |
InChI Key |
MJJIPIFIJMDLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N=CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.